molecular formula C3HBrINS B008537 2-Bromo-5-iodothiazole CAS No. 108306-63-4

2-Bromo-5-iodothiazole

Cat. No.: B008537
CAS No.: 108306-63-4
M. Wt: 289.92 g/mol
InChI Key: MWJCQTBRSKINNQ-UHFFFAOYSA-N
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Description

2-Bromo-5-iodothiazole is a heterocyclic compound with the molecular formula C₃HBrINS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-iodothiazole can be synthesized through several methods. One common approach involves the halogenation of thiazole derivatives. For instance, starting with 2-aminothiazole, bromination and iodination can be carried out sequentially to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium or nickel catalysts are typically used, along with appropriate ligands and solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-5-iodothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-5-iodothiazole exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which can activate the thiazole ring towards nucleophilic attack. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiazole
  • 2-Iodo-5-bromothiazole
  • 2-Chloro-5-iodothiazole

Uniqueness

2-Bromo-5-iodothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and a valuable compound in the synthesis of complex molecules.

Biological Activity

2-Bromo-5-iodothiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms, with bromine and iodine substituents. Its molecular formula is C4H2BrINC_4H_2BrI_N, which contributes to its unique electronic properties and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit bacterial enzymes essential for cell wall synthesis. For example, it binds to UDP-N-acetylmuramate/L-alanine ligase, effectively inhibiting its function, which demonstrates potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
E. coli 15
S. aureus 18
P. aeruginosa 12

Antiparasitic Activity

The compound has also shown promising antiparasitic activity. In studies involving Trypanosoma cruzi, the causative agent of Chagas disease, this compound exhibited an IC50 value of 0.37 µM, which is significantly more potent than the standard drug benznidazole .

Antitumor Activity

This compound's antitumor potential has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against the MGC803 cell line with an IC50 of 3.15 µM and HTC-116 cell line with an IC50 of 8.17 µM . The presence of halogen atoms (Br and I) has been linked to increased inhibitory activity against tumor cells.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MGC803 3.15 ± 1.68
HTC-116 8.17 ± 1.89
NCI-H292 1.26

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in tumor cells through binding to Bcl-2 protein, which is crucial for regulating cell death pathways . Additionally, it has been observed that the compound can induce genotoxicity selectively in cancer cells without affecting normal peripheral blood mononuclear cells (PBMC), highlighting its potential therapeutic index .

Case Studies

Several case studies have illustrated the effectiveness of thiazole derivatives, including this compound:

  • Anticancer Study : In a study involving various thiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced cytotoxicity against colorectal cancer cells compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : A comparative study demonstrated that thiazoles with similar substitutions showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, underscoring the importance of structural modifications in enhancing efficacy.

Properties

IUPAC Name

2-bromo-5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCQTBRSKINNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546084
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-63-4
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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